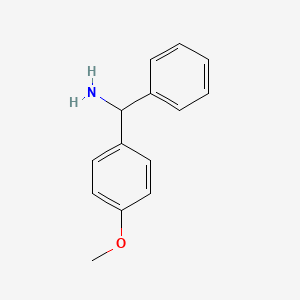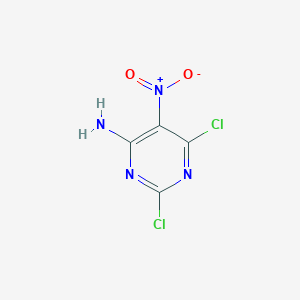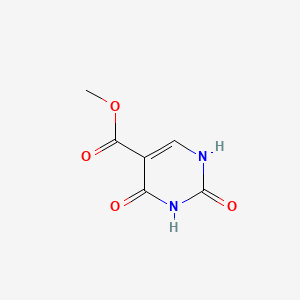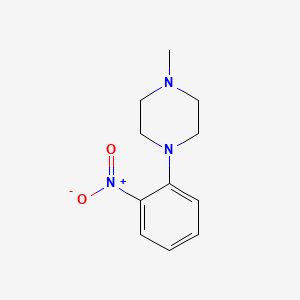
1-Methyl-4-(2-nitrophenyl)piperazine
Vue d'ensemble
Description
1-Methyl-4-(2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 g/mol . The IUPAC name for this compound is 1-methyl-4-(2-nitrophenyl)piperazine . It is used as a synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
Piperazine derivatives, such as 1-Methyl-4-(2-nitrophenyl)piperazine, are synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .Molecular Structure Analysis
The InChI code for 1-Methyl-4-(2-nitrophenyl)piperazine is 1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 . The SMILES string for this compound is CN1CCN(CC1)C1=CC=CC=C1N+=O .The recommended storage for this compound is at ambient temperatures .
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibitory Activities
- Biofilm Inhibition and Antibacterial Efficacy : Compounds related to 1-Methyl-4-(2-nitrophenyl)piperazine have been studied for their antibacterial properties. For example, derivatives like 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine demonstrated significant antibacterial and biofilm inhibition activities, outperforming Ciprofloxacin in some cases (Mekky & Sanad, 2020).
Antimicrobial and Antiviral Activities
- Derivatives with Antimicrobial and Antiviral Properties : Various piperazine derivatives, including those with nitrophenyl groups, have been synthesized and evaluated for their antimicrobial and antiviral activities. Some derivatives have shown promising results against specific bacterial strains and viruses (Reddy et al., 2013).
Structural and Chemical Analysis
- Crystal Structure Analysis : The crystal structures of certain nitrophenyl piperazine derivatives have been determined, providing insights into their molecular conformations and potential reactivity (Little et al., 2008).
Potential Anticancer Activities
- Anticancer and DNA Binding Analysis : Some nitrophenyl piperazine derivatives have been analyzed for their potential anticancer activities, including their binding affinity to DNA, which is a key target for anticancer drugs (Demirağ et al., 2022).
Synthesis of Bioactive Compounds
- Synthesis of Biologically Active Compounds : Studies have also focused on the synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine and its derivatives as intermediates for the production of bioactive compounds, including those with potential antifungal and antidepressant activities (Ke et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-4-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRLRVMFEGGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328470 | |
| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-nitrophenyl)piperazine | |
CAS RN |
62208-63-3 | |
| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


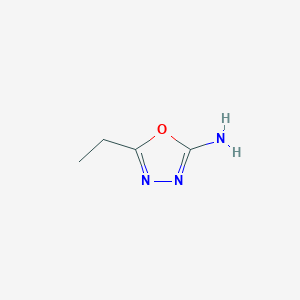
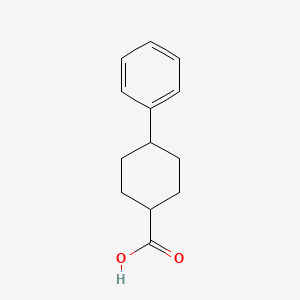
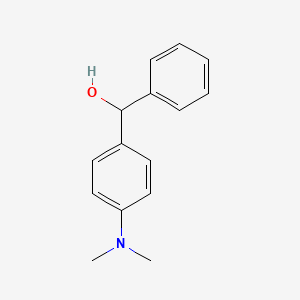
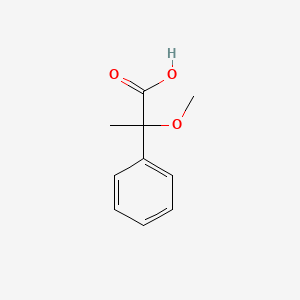



![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)
